5-Amino-3-bromo-2-piperidinopyridine
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Overview
Description
5-Amino-3-bromo-2-piperidinopyridine is a heterocyclic organic compound with the molecular formula C10H14BrN3 This compound is characterized by the presence of a bromine atom, an amino group, and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-piperidinopyridine typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then subjected to further reactions to introduce the piperidine ring and the amino group at the desired positions. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-piperidinopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction and Oxidation: The amino group can be involved in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Redox Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Amino-3-bromo-2-piperidinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-piperidinopyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a piperidine ring.
2-Amino-5-bromopyridine: Lacks the piperidine ring, making it less complex.
5-Amino-3-bromo-2-chloropyridine: Another similar compound with different substituents.
Uniqueness
5-Amino-3-bromo-2-piperidinopyridine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
5-bromo-6-piperidin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLGYLXXOMLNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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